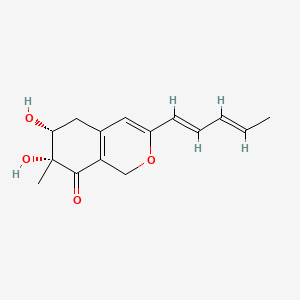

22,23-Dihydrobrassicasterol

描述

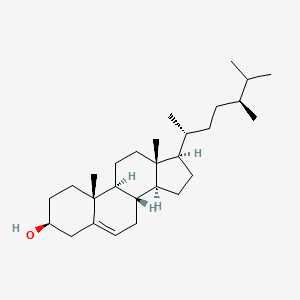

22,23-Dihydrobrassicasterol is a sterol that has been produced with uniform deuteration . It is one of the sterols that result from mutations of specific genes . It is important for neutron, NMR, tracing and bioanalysis studies as well as critical tools for the creation of improved lipid nanoparticle formulations .

Synthesis Analysis

The synthesis of 22,23-Dihydrobrassicasterol is analogous to ergosterol biosynthesis apart from a change on the ERG5 locus resulting in the occurrence of DHCR7 Δ7-reductase . It has been prepared with uniform deuteration . The production of sufficient quantities of materials relies not only on the engineering of microorganisms to selectively accumulate desired materials but also methods for the isolation, purification and characterisation of these materials to ensure their usefulness .Molecular Structure Analysis

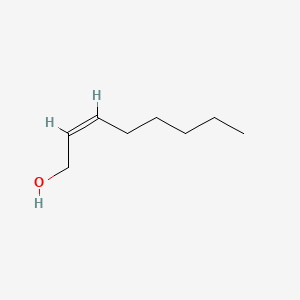

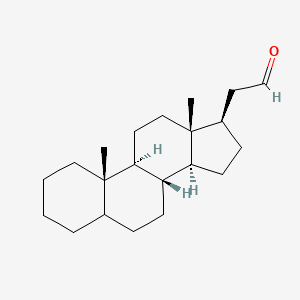

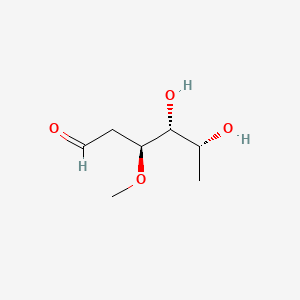

22,23-Dihydrobrassicasterol contains total 80 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions involved in the production of 22,23-Dihydrobrassicasterol are complex and involve a series of biosynthetic steps . The techniques for the 13 C NMR analysis of deuterated sterols, site-specific deuteration levels and an analysis of key biosynthetic steps based on these data are reported .科学研究应用

NMR 光谱在甾醇分析中的应用:

- 研究了包括 22,23-dihydrobrassicasterol 在内的各种 C-24 异构甾醇的 NMR 光谱。这项研究强调了 NMR 光谱在区分异构甾醇中的应用,并强调了其在甾醇分析中的实际应用 (Thompson, Dutky, Patterson, & Gooden, 1972).

Brassicasterol 和 22,23-Dihydrobrassicasterol 的部分合成:

- 研究了一种从麦角固醇制备 brassicasterol 和 22,23-dihydrobrassicasterol 的替代方法,从而大幅提高了总收率。这项研究为获得这些甾醇提供了一种更有效的方法 (Thompson, Cohen, & Lancaster, 1965).

油菜素甾醇的合成:

- 该研究概述了一种从具有 22E 双键的前体合成油菜素甾醇类似物(包括 22R,23R-homobrassinosteroid)的方法。这项研究为油菜素甾醇合成领域做出了贡献,这在植物生长和发育中具有重要意义 (Brosa, Peracaula, Puig, & Ventura, 1992).

Diosgenin 侧链功能化的途径:

- 开发了一种对薯蓣皂苷元(各种甾体化合物的 precursor)的侧链进行功能化的新途径。这项研究对于合成去甲油菜素甾醇类似物至关重要 (Rincón 等人,2006 年).

Homobrassinolide 和 Brassinolide 的合成:

- 从豆固醇合成了植物生长促进剂 homobrassinolide 和 brassinolide。这项研究有助于了解基于甾醇的植物生长调节剂及其合成 (Mori 等人,1982 年).

对植物细胞膜电位和转运的影响:

- (22S,23S)-Homobrassinolide 及其衍生物被发现会影响水绵叶细胞中的电细胞电位、质子挤出和养分吸收。这项研究强调了油菜素甾醇对植物细胞功能的影响 (Dahse, Sack, Bernstein, Petzold, Müller, Vorbrodt, & Adam, 1990).

安全和危害

未来方向

The future directions for the study of 22,23-Dihydrobrassicasterol could involve further exploration of its biosynthetic pathways and potential applications in lipid nanoparticle formulations . It is desirable to have a range of deuterated cholesterol analogues for neutron studies to create the most promising LNP formulations, as well as for the elucidation of biosynthetic pathways and for NMR, tracing and bioanalysis studies .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBVLSWZMBQTH-ZRUUVFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016075 | |

| Record name | Dihydrobrassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4651-51-8 | |

| Record name | Dihydrobrassicasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergost-5-en-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrobrassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 - 158 °C | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 22,23-Dihydrobrassicasterol being identified as a separate entity from campesterol?

A1: Historically, analytical methods struggled to differentiate between 22,23-Dihydrobrassicasterol and campesterol, leading to an overestimation of campesterol concentrations in various matrices []. The development of more sensitive techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), allowed for the separation and identification of these two epimers [, ]. This distinction is crucial for accurate quantification and understanding the individual roles of these sterols in biological systems and food chemistry.

Q2: How prevalent is 22,23-Dihydrobrassicasterol in common edible oils?

A2: Research indicates that 22,23-Dihydrobrassicasterol constitutes a significant portion of what was previously considered solely campesterol in various oils. For instance, it represents 30-40% of the combined amount in sunflower, peanut, rapeseed, olive, and soybean oils. This proportion increases to 60-65% in corn oil and 50% in castor oil []. This finding emphasizes the need to re-evaluate existing data on campesterol content and investigate the specific contribution of 22,23-Dihydrobrassicasterol.

Q3: Can 22,23-Dihydrobrassicasterol be synthesized in a controlled environment for research purposes?

A3: Yes, researchers have successfully produced uniformly deuterated 22,23-Dihydrobrassicasterol using modified Saccharomyces cerevisiae []. This achievement allows for the study of this sterol using advanced analytical techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy []. The ability to generate deuterated forms opens avenues for tracing metabolic pathways and understanding the interactions of 22,23-Dihydrobrassicasterol within biological systems.

Q4: Are there any specific analytical challenges associated with studying 22,23-Dihydrobrassicasterol?

A4: Given its structural similarity to other sterols like campesterol, separating and accurately quantifying 22,23-Dihydrobrassicasterol necessitates sophisticated analytical techniques. The utilization of high-polarity GC capillary columns and mass spectrometry is crucial for distinguishing this compound from closely related sterols []. Furthermore, the development and validation of robust and specific analytical methods are essential for future research exploring the distribution, metabolism, and potential biological activities of 22,23-Dihydrobrassicasterol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

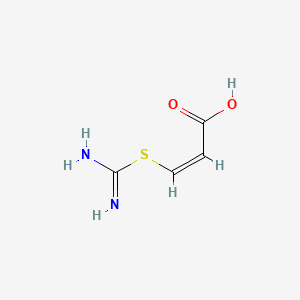

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)